molecular formula C13H11BrN2O B2980860 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 313224-65-6

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No. B2980860
M. Wt: 291.148
InChI Key: SGPRWNPCFQESKG-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . Pyridine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridine derivatives were synthesized using palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Another example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve free radical reactions. For instance, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of 5-Bromo-N-(4-methoxybenzyl)picolinamide is CHBrNO, with an average mass of 321.169 Da and a monoisotopic mass of 320.016022 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds structurally related to "5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide" have been utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, pyridine derivatives are key intermediates in synthesizing pyrazolo[1,5-a]pyrimidines, indicating their utility in creating complex chemical structures through one-pot synthesis techniques (Anil R. Morabia & Y. Naliapara, 2014).

Biological Applications

While the direct biological applications of "5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide" are not detailed in available literature, compounds with similar structures have been explored for their biological activities. Pyridine derivatives, for example, have been studied for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011).

Material Science

In the realm of materials science, pyridine carboxamides have been incorporated into the synthesis of new polymers and coordination polymers, highlighting their versatility in creating novel materials with potential applications in electronics, optics, and more. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown antiprotozoal activity, indicating their potential use in medical applications (M. Ismail et al., 2004).

Structural and Spectroscopic Studies

Structural and spectroscopic characterizations of pyridine derivatives further demonstrate their importance in scientific research, facilitating the understanding of molecular structures and their properties. For example, the crystal structure of a related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," has been elucidated, providing valuable insights into the molecular arrangement and interactions (G. Anuradha et al., 2014).

Future Directions

The future directions for “5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of these compounds .

properties

IUPAC Name

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPRWNPCFQESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide

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